Predicted Lipophilicity (XLogP3) Compared to 5-Methylpyrimidin-2-amine
The compound exhibits a significantly lower predicted lipophilicity (XLogP3 = -0.1) compared to its parent scaffold, 5-methylpyrimidin-2-amine (XLogP3 = 0.4). This difference is attributed to the introduction of the polar aminoethyl side chain [1]. This reduction in logP is a critical parameter for optimizing solubility and permeability in drug development.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | -0.1 |
| Comparator Or Baseline | 5-Methylpyrimidin-2-amine (XLogP3 = 0.4) [2] |
| Quantified Difference | Delta = -0.5 |
| Conditions | Computed value from molecular structure (in silico prediction) |
Why This Matters
A lower logP value suggests improved aqueous solubility, which can enhance bioavailability and reduce non-specific binding, making this compound a preferred intermediate for creating more drug-like molecules.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 63208324, N-(2-Aminoethyl)-5-methylpyrimidin-2-amine. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 11521811, 5-Methylpyrimidin-2-amine. View Source
